1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as MMTC, is a chemical compound that belongs to the family of triazole derivatives. It has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Scientific Research Applications
Magnetic Materials and Spintronics
The unique structure of 2 presents a challenge in understanding its magnetism. Unlike typical organic radicals with extended π-conjugated aromatic frameworks, the nearly orthogonal 2-methoxyphenyl group disrupts the formation of π-stacked columns. Experimental data suggest an alternating antiferromagnetic Heisenberg linear chain model, with exchange interactions attributed to a specific chain configuration (C2). Density functional theory (DFT) calculations confirm this correlation, shedding light on the compound’s magnetic behavior .
Enzymatic Synthesis
Researchers have explored the enzymatic synthesis of related compounds. For instance, a carbonyl reductase from Novosphingobium aromaticivorans effectively converts 1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (1a) to its chiral counterpart (S)-1b . This enzymatic approach offers a sustainable route for obtaining valuable derivatives.
Antitumor Activity
A derivative of 2 , namely (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23), exhibits antitumor effects through ROS-mediated apoptosis in cancer cells. The precise mechanism of ROS generation by DPP23 remains an active area of investigation . Understanding this process could lead to novel therapeutic strategies.
Materials Science and Crystal Engineering
The crystallographic study of 2 reveals intriguing packing arrangements. Weak hydrogen interactions contribute to the observed magnetic properties. Researchers have employed DFT calculations to elucidate the microscopic magnetic exchange interactions, emphasizing the importance of crystal engineering in understanding its behavior .
Supramolecular Chemistry
The disruption of π-stacking due to the 2-methoxyphenyl group opens avenues for supramolecular chemistry. Investigating host-guest interactions, self-assembly, and molecular recognition involving 2 could yield functional materials or sensors.
properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-7-6-8-14(11-13)24-2)20-21-22(12)15-9-4-5-10-16(15)25-3/h4-11H,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUAWPVQYNDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
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